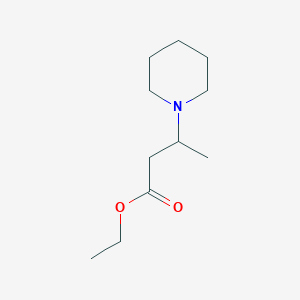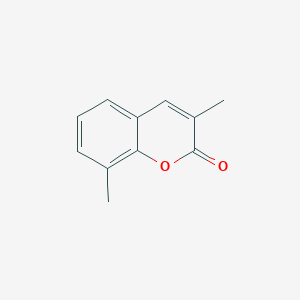
3,8-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dimethyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Pechmann condensation reactions using efficient and cost-effective catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
3,8-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .
科学研究应用
3,8-Dimethyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism . The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative stress .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-2H-chromene: Another chromene derivative with similar biological activities.
4H-Chromen-4-one: A related compound with notable anticancer and antimicrobial properties.
Pyranochromenes: These compounds share a similar structure and exhibit a range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
3,8-Dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 3 and 8 enhance its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .
属性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
3,8-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3 |
InChI 键 |
YLQNUYBBUMNPND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


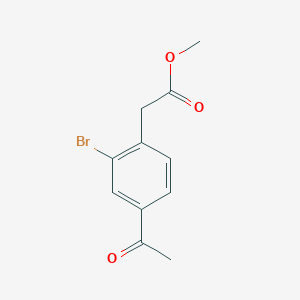
![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)
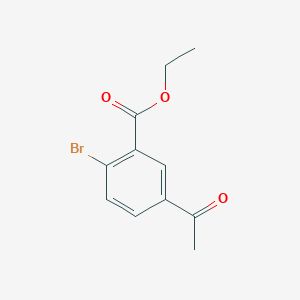
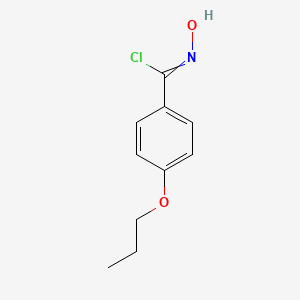
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
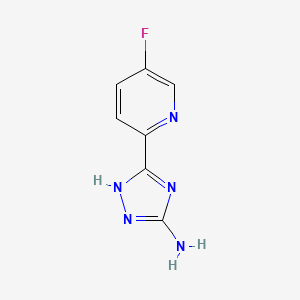
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
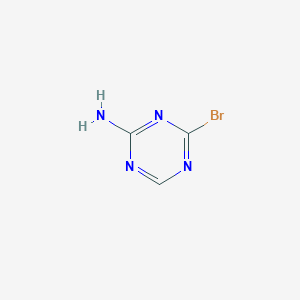
![(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid](/img/structure/B13680326.png)
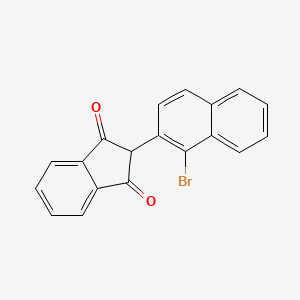
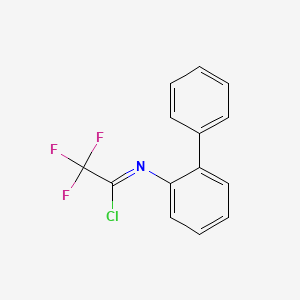
![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)
